

Spectroscopic Data of 2,4-Dimethylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylbenzaldehyde

Cat. No.: B100707

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethylbenzaldehyde**, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,4-Dimethylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2,4-Dimethylbenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Assignment
10.166	s	Aldehyde proton (-CHO)
7.655	d	Aromatic proton (H-6)
7.127	d	Aromatic proton (H-5)
7.030	s	Aromatic proton (H-3)
2.600	s	Methyl protons (-CH ₃ at C-2)
2.350	s	Methyl protons (-CH ₃ at C-4)

Solvent: CDCl₃, Frequency: 399.65 MHz.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **2,4-Dimethylbenzaldehyde**

Chemical Shift (δ) ppm	Assignment
192.5	Carbonyl carbon (C=O)
145.0	Aromatic carbon (C-4)
140.2	Aromatic carbon (C-2)
134.5	Aromatic carbon (C-1)
133.0	Aromatic carbon (C-6)
129.8	Aromatic carbon (C-5)
122.0	Aromatic carbon (C-3)
21.8	Methyl carbon (-CH ₃ at C-4)
19.5	Methyl carbon (-CH ₃ at C-2)

Solvent: CDCl₃.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2,4-Dimethylbenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Medium	C-H stretch (aromatic and methyl)
2860, 2730	Weak	C-H stretch (aldehyde)
1695	Strong	C=O stretch (conjugated aldehyde)
1610, 1575	Medium	C=C stretch (aromatic ring)
1210	Medium	C-H in-plane bend
820	Strong	C-H out-of-plane bend (1,2,4-trisubstituted)

Sample Phase: Liquid film/Neat.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Peaks for **2,4-Dimethylbenzaldehyde**

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular ion)
133	95	[M-H] ⁺
105	50	[M-CHO] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)
77	25	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization Method: Electron Ionization (EI).[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2,4-Dimethylbenzaldehyde** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat **2,4-Dimethylbenzaldehyde** was placed directly onto the diamond crystal of an ATR accessory.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.^[5]

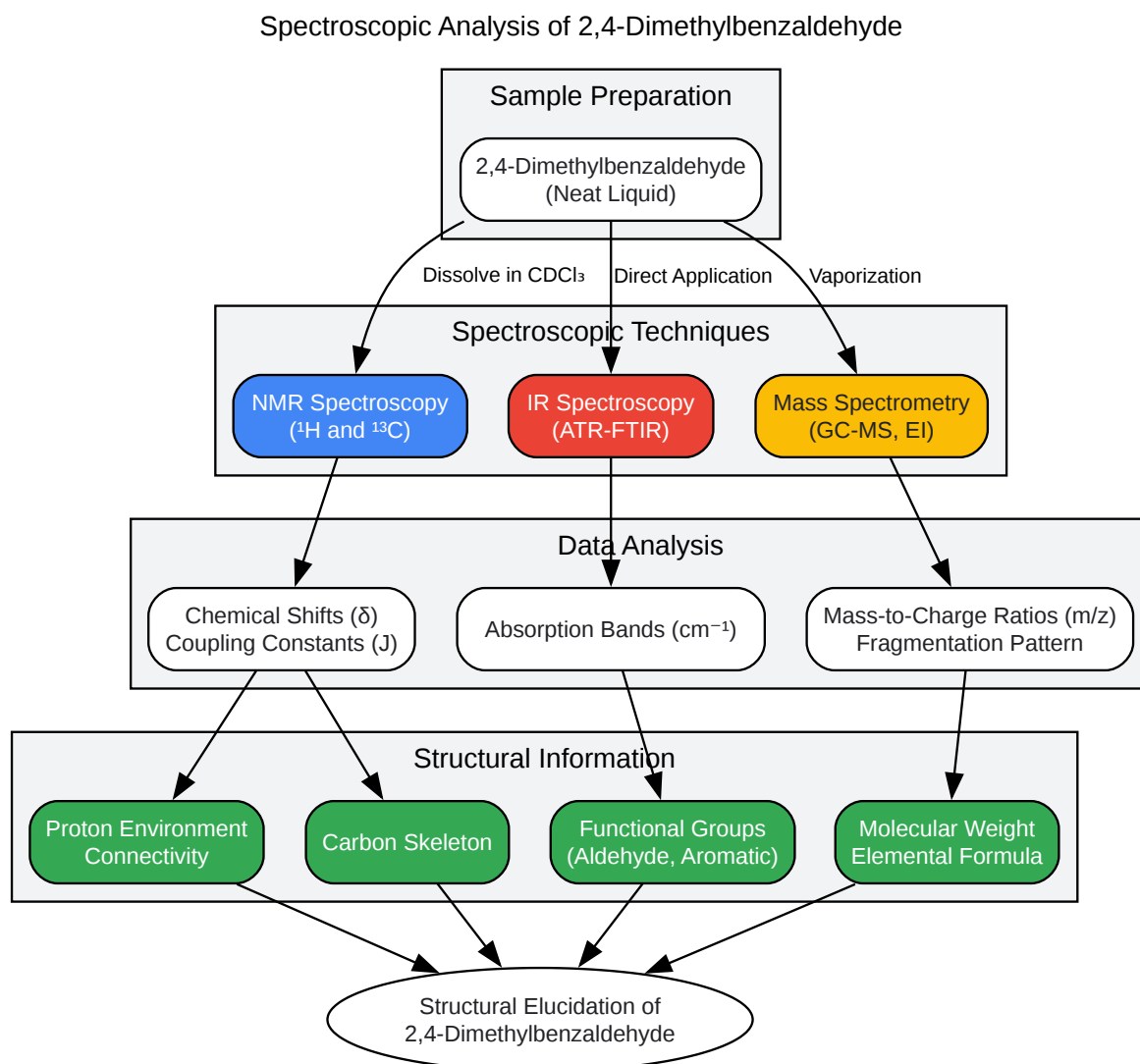
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced via a gas chromatograph (GC) coupled to a mass spectrometer. Electron Ionization (EI) was performed at 70 eV.

Instrumentation and Data Acquisition: Mass spectra were obtained using a NIST Mass Spectrometry Data Center instrument. The mass analyzer was scanned over a range of m/z 40-400.^{[5][7]}

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2,4-Dimethylbenzaldehyde**, from sample preparation to structural elucidation.



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Caption: Workflow for Spectroscopic Analysis of **2,4-Dimethylbenzaldehyde**.

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